1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline
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Overview
Description
1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline is a compound with a complex structure that includes a proline backbone modified with a carboxyethyl and methylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline typically involves the reaction of L-proline with a carboxyethylating agent and a methylcarbamoylating agent. One common method involves the use of carbamoyl chlorides and carboxyethylating reagents under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Nε-(carboxymethyl) lysine: Another compound with a carboxyethyl group, used in similar biochemical studies.
Carbamoylcholine: A compound with a carbamoyl group, known for its use in medical applications.
Uniqueness
1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
76868-07-0 |
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Molecular Formula |
C10H16N2O5 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
(2S)-1-[2-carboxyethyl(methyl)carbamoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H16N2O5/c1-11(6-4-8(13)14)10(17)12-5-2-3-7(12)9(15)16/h7H,2-6H2,1H3,(H,13,14)(H,15,16)/t7-/m0/s1 |
InChI Key |
YQZVVIRRQOFIRQ-ZETCQYMHSA-N |
Isomeric SMILES |
CN(CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)O |
Canonical SMILES |
CN(CCC(=O)O)C(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
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